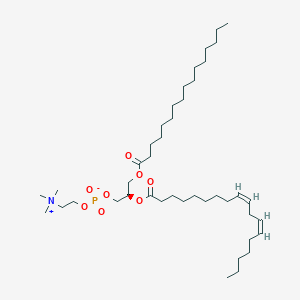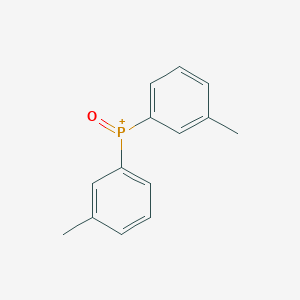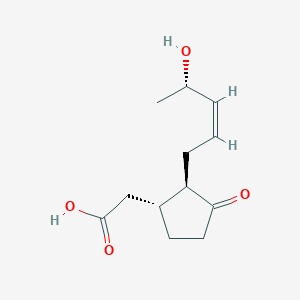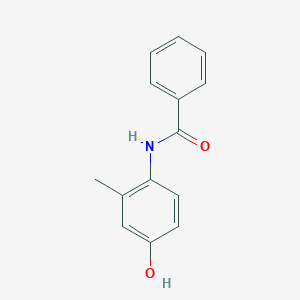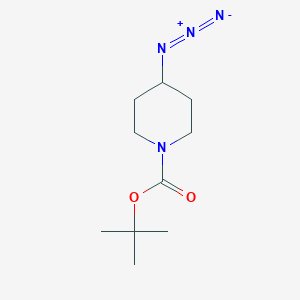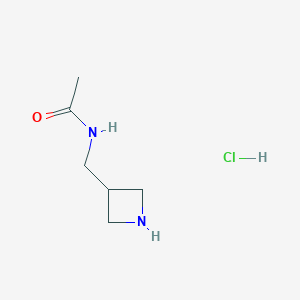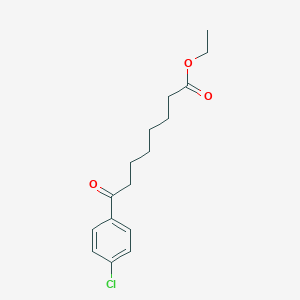
5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid is an organic compound with the molecular weight of 209.18 . It has the IUPAC name 5-fluoro-6-methoxy-1H-indole-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid is 1S/C10H8FNO3/c1-15-9-4-7-5 (2-6 (9)11)3-8 (12-7)10 (13)14/h2-4,12H,1H3, (H,13,14) .Applications De Recherche Scientifique
Comprehensive Analysis of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid Applications:
Fluorescent Probing
This compound may serve as a fluorescent probe for in vivo lipid imaging due to its structural similarity to other indole derivatives used in fluorescence-based techniques .
Enzyme Inhibition
It could act as an inhibitor for enzymes like Indoleamine 2,3-dioxygenase (IDO) , which are involved in the metabolism of tryptophan along the kynurenine pathway and have implications in cancer research .
Neurotransmitter Receptor Ligands
The compound might function as a ligand for certain neurotransmitter receptors such as Dopamine D3 and 5-HT4 , influencing neurological functions and potential treatments for disorders related to these pathways .
Antimicrobial Activity
There’s potential for this compound to inhibit the growth of pathogens like Mycobacterium tuberculosis , by targeting specific enzymes such as pantothenate synthetase, crucial for bacterial survival .
Hypoxia-Selective Cytotoxins
Due to the structural properties of indole derivatives, this compound may be used in creating hypoxia-selective cytotoxins that target low-oxygen areas typically found in solid tumors .
Antiviral Activity
Indole derivatives have shown activity against a range of RNA and DNA viruses, suggesting that this compound could be investigated for its antiviral properties, especially against new and emerging viral threats .
Cancer Therapeutics
Given the application of indole derivatives in treating cancer cells, this compound may be synthesized for use in oncology, targeting various cancer cell lines and contributing to chemotherapy drug development .
Drug Development Scaffold
The indole scaffold is prevalent in many synthetic drug molecules; thus, this compound could serve as a valuable scaffold for developing new therapeutic agents with high affinity to multiple receptors .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to affect various pathways, leading to a range of downstream effects . These effects include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
5-fluoro-6-methoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-9-4-7-5(2-6(9)11)3-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFANAUFECXLOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=C1)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250192 |
Source


|
| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136818-65-0 |
Source


|
| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136818-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)
